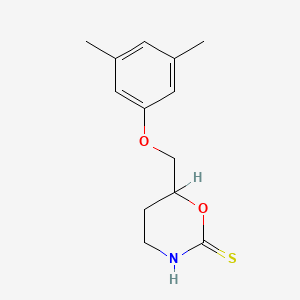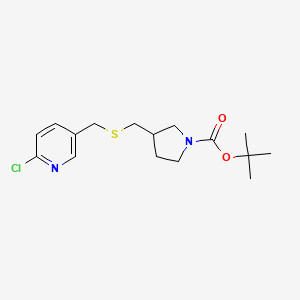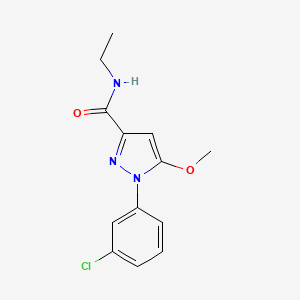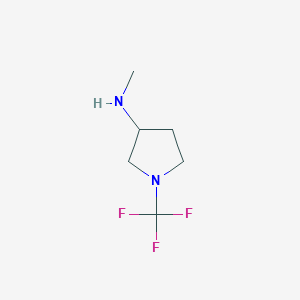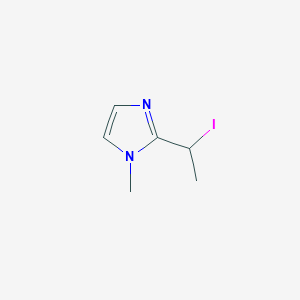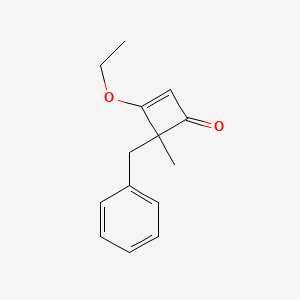
3-Ethoxy-4-methyl-4-(phenylmethyl)-2-cyclobuten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-4-methyl-4-(phenylmethyl)-2-cyclobuten-1-one is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a phenylmethyl group attached to a cyclobutenone ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-methyl-4-(phenylmethyl)-2-cyclobuten-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
3-Ethoxy-4-methyl-4-(phenylmethyl)-2-cyclobuten-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of more saturated compounds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
3-Ethoxy-4-methyl-4-(phenylmethyl)-2-cyclobuten-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethoxy-4-methyl-4-(phenylmethyl)-2-cyclobuten-1-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
3-Ethoxy-4-methylpent-4-enoic acid: Shares some structural similarities but differs in functional groups and reactivity.
4-Methyl-4-phenyl-2-cyclobuten-1-one: Lacks the ethoxy group, leading to different chemical properties.
特性
CAS番号 |
455264-47-8 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC名 |
4-benzyl-3-ethoxy-4-methylcyclobut-2-en-1-one |
InChI |
InChI=1S/C14H16O2/c1-3-16-13-9-12(15)14(13,2)10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 |
InChIキー |
UMJCLQQVIWOZHT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=O)C1(C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)
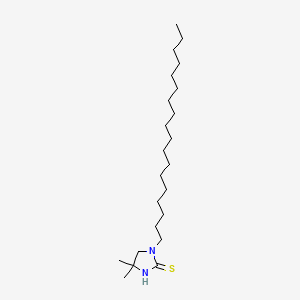



![2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13957514.png)


